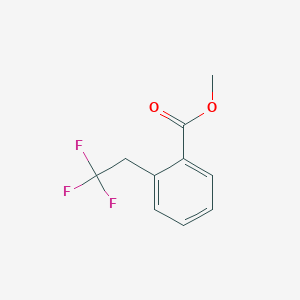

Methyl 2-(2,2,2-trifluoroethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

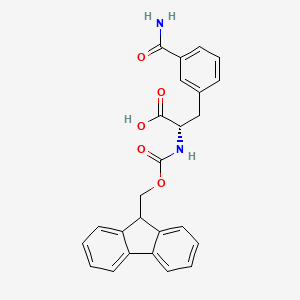

The InChI code for “Methyl 2-(2,2,2-trifluoroethyl)benzoate” is1S/C10H9F3O2/c1-15-9(14)8-5-3-2-4-7(8)6-10(11,12)13/h2-5H,6H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Scientific Research Applications

Fluorinated Compound Synthesis

Methyl 2-(2,2,2-trifluoroethyl)benzoate plays a role in the synthesis of fluorinated compounds. These compounds are of significant interest due to their diverse applications, including polymers, blood substitutes, pharmaceuticals, and pesticides. The formation of fluoroalkoxy benzenes is a notable use, with synthetic routes often involving reactions of haloalkyl fluorides with phenol derivatives. Mendel's preparation of ortho-2,2,2-trifluoroethoxy methyl benzoate, a related compound, highlights this application (Gupton, Idoux, Colon, & Rampi, 1982).

Crystal Engineering

In the field of crystal engineering, methyl 2-(carbazol-9-yl)benzoate, a similar compound, shows interesting behavior under high pressure, transitioning from a structure with eight molecules in the unit cell to a more efficient packing at high pressure. This indicates potential applications in understanding and manipulating crystal structures under varying conditions (Johnstone et al., 2010).

Chemical Reactions

Methyl benzoate, closely related to this compound, is involved in various chemical reactions like Friedel–Crafts acylation. This reaction shows that methyl benzoate, activated by trifluoromethanesulfonic acid, can react with aromatic compounds to yield benzophenone derivatives. This process exemplifies its utility in organic synthesis and potentially in the pharmaceutical industry (Hwang, Prakash, & Olah, 2000).

Analytical Applications

Methyl benzoate also serves in analytical chemistry, particularly in dispersive liquid–liquid microextraction (DLLME). It has been used as a non-halogenated extraction solvent for the preconcentration of various elements like copper(II), demonstrating its usefulness in environmental and analytical studies (Kagaya & Yoshimori, 2012).

Safety and Hazards

properties

IUPAC Name |

methyl 2-(2,2,2-trifluoroethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-9(14)8-5-3-2-4-7(8)6-10(11,12)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMGTCBNGXNNAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2451648.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)

![N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2451653.png)

![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2451663.png)